Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate
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Overview
Description
Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by the addition of a cyanide source . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents like lithium aluminum hydride.
Scientific Research Applications
Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate can be compared with similar compounds such as:
Methyl 1-cyano-2-methylsulfonylcyclopropane-1-carboxylate: This compound has a similar structure but with a methyl group instead of a methanesulfonyl group.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
methyl 1-cyano-2-methylsulfonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3 |
InChI Key |
JYPXFUUFWZWJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)C#N |
Origin of Product |
United States |
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